2-Cyano-6-phenyloxazolopiperidine

説明

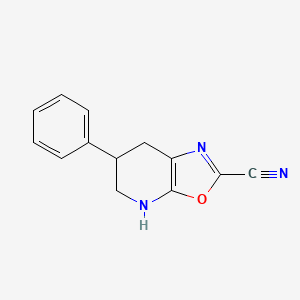

2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2) is a chiral heterocyclic compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.3 g/mol. It is characterized by a fused oxazole-piperidine ring system substituted with a phenyl group and a cyano moiety. This compound serves as a versatile synthon in asymmetric organic synthesis, particularly for constructing substituted piperidines and β-amino alcohols .

特性

分子式 |

C13H11N3O |

|---|---|

分子量 |

225.25 g/mol |

IUPAC名 |

6-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c14-7-12-16-11-6-10(8-15-13(11)17-12)9-4-2-1-3-5-9/h1-5,10,15H,6,8H2 |

InChIキー |

AHJDSTJXUBESNO-UHFFFAOYSA-N |

正規SMILES |

C1C(CNC2=C1N=C(O2)C#N)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Reaction Protocol

Starting Materials :

- (R)-(−)-Phenylglycinol (10 g, 0.073 mol)

- Citric acid (40 g) in distilled water (1 L)

- Potassium cyanide (KCN) as the cyanide source

Procedure :

- Phenylglycinol and citric acid are dissolved in water and cooled to 0–5°C.

- KCN is added gradually, followed by stirring at ambient temperature for 24–48 hours.

- The crude product is extracted with dichloromethane, purified via column chromatography, and recrystallized from hexane.

Yield and Outcomes :

Stereochemical Control

The chirality of phenylglycinol dictates the stereochemical outcome, yielding enantiomerically pure this compound with [α]D = −280° (CHCl3, c 1.0). This method’s reproducibility has been validated across laboratories, with checkers reporting consistent yields of 65–70% after optimizations.

Catalytic Enhancement Using Zinc Bromide

To address the classical method’s prolonged reaction time and moderate yields, Bonin et al. introduced zinc bromide (ZnBr₂) as a catalyst in tetrahydrofuran (THF).

Optimized Protocol

Reaction Setup :

- ZnBr₂ (10 mol%) in THF

- Reduced reaction time to 12–24 hours

- Temperature: 25–40°C

Mechanistic Role of ZnBr₂ :

Performance Metrics :

Transition Metal-Mediated Cyanation Strategies

Recent patents explore transition metal-catalyzed cyanation as a safer alternative to traditional KCN-based methods. CN111793021A discloses a copper-mediated approach using ammonium salts and N,N-dialkylformamides.

Method Overview

Reagents :

- Copper(I) iodide (CuI) as catalyst

- Ammonium acetate (NH₄OAc) and dimethylformamide (DMF) as cyanide sources

- Oxygen atmosphere at 100–150°C

Reaction Scope :

Advantages :

Comparative Analysis of Synthetic Methods

*Reported for structurally analogous compounds.

Applications in Asymmetric Synthesis

Synthesis of 2-(1-Aminoalkyl)piperidines

LiAlH₄ reduction of this compound followed by hydrogenolysis yields enantiopure diamines (e.g., [(2S)-2-methylpiperidin-2-yl]methanamine) with >90% ee. These intermediates are critical for alkaloid synthesis, including swainsonine and castanospermine analogs.

Diastereoselective Alkylation

Lithium reagent addition to the cyano group generates imino-bicyclic intermediates, which are diastereoselectively reduced to amino alcohols (e.g., 13a–c ). This strategy enables access to cis- and trans-2,6-disubstituted piperidines for drug discovery.

化学反応の分析

Types of Reactions

2-Cyano-6-phenyloxazolopiperidine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of the cyano group to primary amines.

Substitution: Nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include organo-lithium or cuprate derivatives for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and substituted derivatives of this compound .

科学的研究の応用

2-Cyano-6-phenyloxazolopiperidine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and advanced materials.

作用機序

The mechanism of action of 2-Cyano-6-phenyloxazolopiperidine involves its interaction with molecular targets through its cyano and oxazolo groups. These interactions facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Key Properties :

- Physical State : White to off-white crystalline powder .

- Melting Point : 82 °C .

- Solubility: Soluble in methanol and chloroform; storage at room temperature (RT) or -20°C is recommended .

- Optical Activity : Exhibits chiral properties with a specific rotation of -285° (C=1, CHCl₃) .

Comparison with Structurally and Functionally Similar Compounds

Synthon 810

Synthon 810 (undisclosed structure) is another β-amino alcohol-derived building block used in asymmetric synthesis.

Key Difference: The oxazole ring in this compound enhances thermodynamic stability, enabling controlled equilibration of intermediates, whereas β-amino alcohols like Synthon 810 may require additional protecting groups .

Pipecolic Acid Derivatives

Pipecolic acid (piperidine-2-carboxylic acid) and its alkylated derivatives are natural amino acids involved in alkaloid biosynthesis.

Key Difference: The cyano group in this compound facilitates nucleophilic trapping reactions, bypassing the need for carboxylate activation required in pipecolic acid chemistry .

Chiral Building Blocks (e.g., (R)-Piperidin-2-yl Phosphonic Acid)

Phosphonic acid derivatives are used in medicinal chemistry for enzyme inhibition.

Key Difference: The oxazole ring system in this compound offers greater stability in acidic/basic conditions compared to phosphonic acid derivatives, which are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。